molecular formula C14H19Cl2NO B7764201 N-(3,4-dichlorophenyl)octanamide CAS No. 730-25-6

N-(3,4-dichlorophenyl)octanamide

Cat. No.: B7764201
CAS No.: 730-25-6
M. Wt: 288.2 g/mol
InChI Key: SZKXTFXJAMTZJN-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)octanamide: is an organic compound with the molecular formula C14H19Cl2NO It is characterized by the presence of a dichlorophenyl group attached to an octanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)octanamide typically involves the reaction of 3,4-dichloroaniline with octanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3,4-dichloroaniline+octanoyl chlorideThis compound+HCl\text{3,4-dichloroaniline} + \text{octanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 3,4-dichloroaniline+octanoyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(3,4-dichlorophenyl)octanamide can undergo nucleophilic substitution reactions due to the presence of the dichlorophenyl group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to form 3,4-dichloroaniline and octanoic acid.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Products depend on the nucleophile used.

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

Chemistry: N-(3,4-dichlorophenyl)octanamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: Research has explored the potential of this compound in medicinal chemistry, particularly in the development of pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)octanamide involves its interaction with specific molecular targets. The dichlorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the octanamide chain can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

  • N-(2,4-dichlorophenyl)octanamide
  • N-(3,4-dichlorophenyl)hexanamide
  • N-(3,4-dichlorophenyl)decanamide

Comparison:

  • N-(2,4-dichlorophenyl)octanamide: Similar structure but with chlorine atoms at different positions, affecting its reactivity and interaction with biological targets.
  • N-(3,4-dichlorophenyl)hexanamide: Shorter alkyl chain, which may influence its solubility and biological activity.
  • N-(3,4-dichlorophenyl)decanamide: Longer alkyl chain, potentially altering its hydrophobic interactions and stability.

N-(3,4-dichlorophenyl)octanamide stands out due to its balanced hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)octanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Cl2NO/c1-2-3-4-5-6-7-14(18)17-11-8-9-12(15)13(16)10-11/h8-10H,2-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKXTFXJAMTZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

730-25-6
Record name 3,4-DICHLOROPHENYLOCTANAMIDE
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